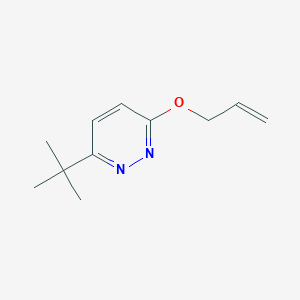

![molecular formula C5H9FOS B2404955 1-[(2-Fluoroethyl)sulfanyl]propan-2-one CAS No. 1783510-03-1](/img/structure/B2404955.png)

1-[(2-Fluoroethyl)sulfanyl]propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

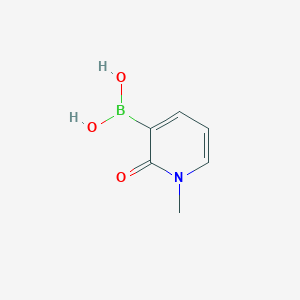

1-[(2-Fluoroethyl)sulfanyl]propan-2-one is a chemical compound with the CAS Number: 1783510-03-1 . It has a molecular weight of 136.19 and its molecular formula is C5H9FOS . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 1-[(2-Fluoroethyl)sulfanyl]propan-2-one is 1S/C5H9FOS/c1-5(7)4-8-3-2-6/h2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1-[(2-Fluoroethyl)sulfanyl]propan-2-one is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Condensation Reactions

- Synthesis of Butanones: The compound is involved in three-component condensation reactions with propan-2-one and formaldehyde, leading to the formation of various butanones. This process, influenced by the amount of base used, is important in organic synthesis (Baeva et al., 2020).

Homochiral Compound Production

- Enantiopure Alcohols: Research has explored its use in microbial reduction to produce enantiopure alcohols. These alcohols are significant in chiral synthesis and pharmaceuticals (Bernardi et al., 1988).

Fluorination and Sulfur Chemistry

- Fluorination Agents: The compound has been utilized in the development of fluorinating agents, which are crucial in areas like drug discovery due to the unique properties imparted by fluorine atoms (Umemoto et al., 2010).

- Synthesis of Fluorinated Motifs: Its derivatives have been used in synthesizing novel, fluorinated motifs, which are important in the field of medicinal chemistry (Maruno et al., 2022).

Analytical Chemistry Applications

- Molecular Logic Systems: Derivatives of this compound have been studied as molecular switches and sensors, demonstrating applications in creating logic systems for detecting pH, solvent polarity, and metal ions (Zhang et al., 2008).

Pharmaceutical Chemistry

- Antimicrobial Agents: Certain derivatives have been synthesized and tested as antiseptics, showing enhanced antimicrobial activity, which is valuable in medical applications (Jafarov et al., 2019).

Material Science

- Electrolyte Additives: Fluorinated derivatives of this compound have been investigated as electrolyte additives in lithium-ion batteries, indicating its potential in improving battery performance and stability (Xia et al., 2016).

Catalysis

- Copper Coordination Polymers: The compound has been used in the synthesis of copper coordination polymers, which act as catalysts for reactions like azide-alkyne cycloaddition, important in organic synthesis and pharmaceutical research (Saha et al., 2018).

Advanced Synthesis Techniques

- Deoxygenation and Substitution: It has been used in the one-pot deoxygenation and substitution of alcohols, showcasing its role in innovative synthesis techniques (Epifanov et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-fluoroethylsulfanyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FOS/c1-5(7)4-8-3-2-6/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJVHHMGAQLUQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluoroethyl)sulfanyl]propan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2404874.png)

![N-(2-chloro-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2404879.png)

methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)

![Ethyl 2-[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2404881.png)

![N-(4-ethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2404882.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)